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Abstract
Methyl 3-aminopyridine-4-carboxylate is a heterocyclic building block with significant

potential in medicinal chemistry and drug discovery. Its substituted pyridine core is a key

pharmacophore in a variety of biologically active compounds, particularly as a scaffold for

kinase inhibitors. This technical guide provides a comprehensive review of the available

literature on methyl 3-aminopyridine-4-carboxylate, detailing its synthesis, chemical

properties, and known applications. This document aims to serve as a valuable resource for

researchers and professionals engaged in the design and development of novel therapeutics.

Chemical Properties and Data
Methyl 3-aminopyridine-4-carboxylate is a solid organic compound with the chemical formula

C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2] It is characterized by a pyridine ring

substituted with an amino group at the 3-position and a methyl carboxylate group at the 4-

position.

Table 1: Physicochemical Properties of Methyl 3-aminopyridine-4-carboxylate and Related

Isomers
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Property
Methyl 3-
aminopyridine-4-
carboxylate

Methyl 4-
aminopyridine-3-
carboxylate

3-aminopyridine-4-
carboxylic acid

CAS Number 55279-30-6[3] 16135-36-7[4][5] Not Available

Molecular Formula C₇H₈N₂O₂[1][2] C₇H₈N₂O₂[4][5] C₆H₆N₂O₂[6]

Molecular Weight 152.15 g/mol [1][2] 152.15 g/mol [4][5] 138.13 g/mol [6]

Appearance Solid[1] Off-white solid[4] -

Melting Point Not Available 172-174 °C[4] 308 °C[6]

Boiling Point Not Available
288.7±20.0 °C

(Predicted)[4]
Not Available

Solubility Not Available Soluble in Methanol[4] Not Available

SMILES
COC(=O)c1ccncc1N[1

][2]

COC(=O)c1c[nH]ccc1

=N
Nc1cnccc1C(O)=O[6]

InChI Key
XLQIGLBALJNHKR-

UHFFFAOYSA-N[1][2]
Not Available

FYEQKMAVRYRMBL-

UHFFFAOYSA-N[6]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of methyl 3-aminopyridine-
4-carboxylate is not readily available in the reviewed literature, plausible synthetic routes can

be inferred from the synthesis of its regioisomer, methyl 4-aminopyridine-3-carboxylate, and

related aminopyridine derivatives.

A common strategy for the synthesis of aminopyridine carboxylic acid esters involves the

protection of the amino group, followed by esterification and subsequent deprotection.

Hypothetical Synthetic Pathway
A potential synthetic route to methyl 3-aminopyridine-4-carboxylate could start from 3-

aminopyridine-4-carboxylic acid. The synthesis can be envisioned in two main steps: protection

of the amino group, followed by esterification of the carboxylic acid, and finally, deprotection of

the amino group.
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Caption: Hypothetical synthesis of methyl 3-aminopyridine-4-carboxylate.

Detailed Experimental Protocol (Adapted from the
synthesis of Methyl 4-aminopyridine-3-carboxylate[4])
Step 1: Boc Protection of 3-Aminopyridine-4-carboxylic Acid (Hypothetical)

To a solution of 3-aminopyridine-4-carboxylic acid in a suitable solvent (e.g., dioxane/water

mixture), add a base such as sodium hydroxide.

To this solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight.

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the N-Boc protected intermediate.

Step 2: Esterification of N-Boc-3-aminopyridine-4-carboxylic Acid (Hypothetical)

Method A: Fischer Esterification. Dissolve the N-Boc protected acid in an excess of methanol

and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux

and monitor the reaction by TLC. Upon completion, neutralize the reaction mixture, remove

the excess methanol, and extract the product.

Method B: Alkylation. Dissolve the N-Boc protected acid in a suitable aprotic solvent (e.g.,

DMF) and add a base (e.g., potassium carbonate). To this suspension, add methyl iodide

and stir at room temperature until the reaction is complete (monitored by TLC). Quench the

reaction with water and extract the product with an organic solvent.

Step 3: Deprotection to Yield Methyl 3-aminopyridine-4-carboxylate
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Dissolve the resulting methyl N-Boc-3-aminopyridine-4-carboxylate in a mixture of

trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).[4]

Stir the reaction at room temperature for 2-4 hours.[4]

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess

TFA.[4]

Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to

neutralize any remaining acid.[4]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the final product, methyl 3-aminopyridine-4-carboxylate.[4]

Applications in Medicinal Chemistry
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry,

particularly in the development of kinase inhibitors. The nitrogen atom of the pyridine ring and

the amino group can form crucial hydrogen bond interactions with the hinge region of the

kinase active site, a key interaction for potent inhibition.

While specific biological data for methyl 3-aminopyridine-4-carboxylate is scarce in the

public domain, its structural similarity to known kinase inhibitor fragments suggests its potential

as a valuable building block in this area.[7][8]

Kinase Active Site

Hinge Region Residues ATP Binding Pocket

Methyl 3-aminopyridine-
4-carboxylate Scaffold

H-Bonding

ATP

Binding

Click to download full resolution via product page
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Caption: Aminopyridine scaffold interaction with a kinase active site.

Potential as a Kinase Inhibitor Scaffold
Derivatives of 4-aminopyrazolopyrimidine, which are structurally related to aminopyridines,

have been successfully developed as inhibitors of various kinases, including FGFR, Src, and

BTK.[7] This suggests that the 3-aminopyridine-4-carboxylate core could serve as a valuable

starting point for the design of novel kinase inhibitors. The amino group at the 3-position and

the pyridine nitrogen can mimic the hydrogen bonding interactions of the adenine moiety of

ATP with the kinase hinge region. The carboxylate at the 4-position provides a handle for

further derivatization to explore other regions of the ATP binding pocket and achieve selectivity

and potency.

Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for methyl 3-aminopyridine-4-
carboxylate are not explicitly reported in the searched literature. However, characteristic

spectral features can be predicted based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for Methyl 3-aminopyridine-4-carboxylate
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Technique Predicted Features

¹H NMR

- Aromatic protons on the pyridine ring (typically

in the range of δ 7.0-8.5 ppm).- A singlet for the

methyl ester protons (around δ 3.8-4.0 ppm).- A

broad singlet for the amino group protons

(variable chemical shift).

¹³C NMR

- Carbonyl carbon of the ester (around δ 165-

175 ppm).- Aromatic carbons of the pyridine ring

(in the range of δ 110-160 ppm).- Methyl carbon

of the ester (around δ 50-55 ppm).

IR (Infrared)

- N-H stretching vibrations of the primary amine

(around 3300-3500 cm⁻¹).- C=O stretching

vibration of the ester (around 1700-1730 cm⁻¹).-

C=C and C=N stretching vibrations of the

pyridine ring (in the fingerprint region).

MS (Mass Spec) - A molecular ion peak (M⁺) at m/z 152.

Conclusion
Methyl 3-aminopyridine-4-carboxylate is a promising but currently under-explored building

block for medicinal chemistry. While detailed synthetic and biological data are limited in publicly

accessible literature, its structural features strongly suggest its potential as a scaffold for the

development of novel kinase inhibitors and other therapeutic agents. This technical guide has

compiled the available information and provided a framework for its synthesis and potential

applications, aiming to stimulate further research into this valuable compound. Future work

should focus on developing a robust and scalable synthesis, followed by a thorough evaluation

of its biological activity against a panel of relevant targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://patents.google.com/patent/US9290490B2/en
https://patents.google.com/patent/US9290490B2/en
https://www.sigmaaldrich.com/US/en/product/aldrich/anv00027
http://www.orgsyn.org/demo.aspx?prep=CV4P0045
https://www.researchgate.net/publication/235681082_Synthesis_of_N-Modified_4-Aminopyridine-3-carboxylates_by_Ring_Transformation
https://www.scbt.com/p/methyl-4-aminopyridine-3-carboxylate-4-aminonicotinic-acid-methyl-ester-16135-36-7
https://www.researchgate.net/publication/370857225_Insights_into_Synthesis_Crystal_Structure_Bioactivity_and_Computational_Studies_of_CuII_and_ZnII_Carboxylates_Containing_Aminopyridine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7967401.htm
https://commonorganicchemistry.com/Rxn_Pages/Acid_to_Ester/Acid_to_Ester_Index.htm
https://www.benchchem.com/product/b145495#methyl-3-aminopyridine-4-carboxylate-literature-review
https://www.benchchem.com/product/b145495#methyl-3-aminopyridine-4-carboxylate-literature-review
https://www.benchchem.com/product/b145495#methyl-3-aminopyridine-4-carboxylate-literature-review
https://www.benchchem.com/product/b145495#methyl-3-aminopyridine-4-carboxylate-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145495?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

